6-fluoro-N-(thietan-3-yl)pyridine-3-carboxamide
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Overview
Description
6-fluoro-N-(thietan-3-yl)pyridine-3-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. Its molecular formula is C9H9FN2OS, and it has a molecular weight of 212.24 g/mol . This compound is known for its potential in drug development and material synthesis.
Preparation Methods
The synthesis of 6-fluoro-N-(thietan-3-yl)pyridine-3-carboxamide involves several steps. One common synthetic route includes the reaction of 6-fluoropyridine-3-carboxylic acid with thietan-3-amine under specific reaction conditions. The reaction typically requires a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice.
Chemical Reactions Analysis
6-fluoro-N-(thietan-3-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Scientific Research Applications
6-fluoro-N-(thietan-3-yl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(thietan-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-fluoro-N-(thietan-3-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
6-fluoro-N-(thietan-3-yl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position instead of the 3-position.
6-chloro-N-(thietan-3-yl)pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
6-fluoro-N-(thietan-2-yl)pyridine-3-carboxamide: Similar structure but with the thietan group attached at the 2-position instead of the 3-position.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the presence of the fluorine atom, which can influence its reactivity and biological activity.
Properties
CAS No. |
2144220-43-7 |
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Molecular Formula |
C9H9FN2OS |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
6-fluoro-N-(thietan-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9FN2OS/c10-8-2-1-6(3-11-8)9(13)12-7-4-14-5-7/h1-3,7H,4-5H2,(H,12,13) |
InChI Key |
UAOZWLJQDIAIQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NC(=O)C2=CN=C(C=C2)F |
Purity |
95 |
Origin of Product |
United States |
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